Cellular Potency and Pathway Engagement: DNL343 vs. ISRIB and GSK2606414
DNL343 demonstrates superior cellular potency in suppressing ISR-driven transcriptional output compared to the reference eIF2B activator ISRIB. In a cellular ATF4 nano-Luciferase (nLuc) reporter assay, DNL343 inhibited ISR activation with an IC50 of 3.2 nM . In contrast, ISRIB reversed the effects of eIF2α phosphorylation with a reported IC50 of 5 nM under comparable assay conditions . Additionally, DNL343 inhibits the formation of TDP-43-positive stress granules, a key pathological hallmark in ALS, with an IC50 of 13 nM in H4 cells . This is mechanistically distinct from the PERK inhibitor GSK2606414, which acts upstream of eIF2B and exhibits an IC50 of 0.4 nM against PERK but lacks the direct eIF2B activation mechanism required for certain disease models .
| Evidence Dimension | Cellular ISR inhibition (ATF4 reporter assay) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | ISRIB: IC50 = 5 nM; GSK2606414: IC50 = 0.4 nM (PERK inhibition, not direct eIF2B activation) |
| Quantified Difference | DNL343 is 1.6-fold more potent than ISRIB; mechanistically distinct from GSK2606414 |
| Conditions | ATF4 nano-Luciferase (nLuc) reporter assay in HEK293T cells (DNL343); eIF2α phosphorylation reversal assay (ISRIB); PERK enzymatic assay (GSK2606414) |
Why This Matters
Higher cellular potency at the level of ISR transcriptional output translates to lower required doses for in vivo target engagement and may reduce off-target risk.
